N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
N-Benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex tricyclic heterocyclic compound featuring a fused ring system with sulfur (thia) and nitrogen (aza) atoms. Its structure includes a benzyl group at the N-position, a methyl substituent on the central amine, and a 4-chlorobenzenesulfonyl moiety at the 10-position.
Properties
IUPAC Name |
N-benzyl-10-(4-chlorophenyl)sulfonyl-N-methyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-26(13-14-5-3-2-4-6-14)19-18-17(11-12-30-18)27-20(23-19)21(24-25-27)31(28,29)16-9-7-15(22)8-10-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSSFVZRJZHHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the benzyl and chlorophenylsulfonyl groups is usually carried out through nucleophilic substitution reactions under controlled conditions. The final step involves the methylation of the amine group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activities , including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains. The presence of the sulfonyl group may enhance its interaction with microbial targets.
- Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth by interfering with cellular signaling pathways. The complex structure may allow for specific interactions with cancer-related proteins.
Applications in Medicinal Chemistry
- Drug Development : The unique structural features of N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine make it a candidate for further development into antimicrobial and anticancer agents.
- Structure–Activity Relationship Studies : The compound can be used to explore the relationship between its chemical structure and biological activity, aiding in the design of more effective derivatives.
- Synthetic Intermediates : It can serve as an intermediate in the synthesis of other complex organic molecules due to its reactive functional groups.
Case Studies and Research Findings
Several studies have investigated the potential applications of similar compounds within this class:
- A study published in PubChem highlighted the antimicrobial properties of related compounds and their effectiveness against resistant bacterial strains .
- Research on related triazolopyrimidine derivatives demonstrated their ability to inhibit specific cancer cell lines by disrupting key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-10-(4-Methylbenzenesulfonyl)-5-Thia-1,8,11,12-Tetraazatricyclo[7.3.0.0²,⁶]Dodeca-2(6),3,7,9,11-Pentaen-7-Amine
This analog (CAS 892733-61-8) shares the tricyclic core but differs in substituents:
- N-substituent : 3,4-Dimethoxyphenyl (electron-donating methoxy groups) vs. benzyl/methyl in the target compound.
- Sulfonyl group : 4-Methylbenzenesulfonyl (electron-donating methyl) vs. 4-chlorobenzenesulfonyl (electron-withdrawing chlorine).
- Molecular formula : C₂₂H₁₉N₅O₄S₂ (MW 481.6) vs. C₂₂H₁₈ClN₅O₂S₂ (estimated MW ~504.0 for the target compound).
The chlorine substituent in the target compound likely enhances thermal stability and reduces solubility in polar solvents compared to the methyl analog .
Spiro Compounds with Benzothiazole Moieties
Compounds such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (synthesized via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione) exhibit spirocyclic frameworks rather than tricyclic systems. Key differences include:
- Core structure : Spiro[4.5]decane vs. tricyclo[7.3.0.0²,⁶]dodeca.
- Functional groups : Benzothiazole and hydroxyl groups vs. chlorobenzenesulfonyl and benzyl groups.
- Synthesis: These spiro compounds are synthesized via condensation reactions with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine, followed by characterization via IR and UV-Vis spectroscopy .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Structural Analogs
Biological Activity
N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS Number: 892737-88-1) is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines and is notable for its thieno ring fused with triazolo and pyrimidine ring systems, along with benzyl and chlorophenylsulfonyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN5O2S2 |
| Molecular Weight | 453.96 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
The intricate structure of this compound suggests significant reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Ongoing research indicates that the compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties: Research indicates that similar compounds in its class may inhibit tumor growth by interfering with cellular signaling pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that triazolopyrimidines exhibit significant activity against Gram-positive bacteria. The specific interactions and mechanisms are still under investigation but suggest a promising avenue for development in antibiotic therapies.
Anticancer Research
Research published in various journals has explored the anticancer properties of similar compounds. For instance, a study demonstrated that certain derivatives of triazolopyrimidines can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amines:
- Salmonella/Microsome Assay: This assay assesses mutagenicity; results indicate varying degrees of activity depending on structural modifications.
- DNA Repair Assays: Studies have shown that some derivatives can enhance DNA repair mechanisms in HeLa cells.
- Mouse Lymphoma Mutation Assay: This assay has been utilized to evaluate the potential carcinogenicity of related compounds.
Summary of Findings
The compound's structural features contribute to its biological activities:
- Functional Groups: The presence of sulfonamide groups enhances interaction with biological targets.
- Structural Complexity: The fused ring system may facilitate binding to enzymes or receptors involved in disease processes.
Q & A
Q. How can reaction conditions be optimized for synthesizing the compound with high purity and yield?
- Methodological Answer : Synthesis optimization involves systematic adjustment of parameters such as temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. For example, sulfonyl chloride intermediates require anhydrous conditions to prevent hydrolysis . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%). Monitor reaction progress using TLC or HPLC .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl and chlorobenzenesulfonyl groups) and confirms regiochemistry. Aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
- X-ray Crystallography : Resolves the tricyclic core geometry, including bond angles and dihedral angles (e.g., S–N–C bond angles ~120°) .
- HRMS : Validates molecular weight (e.g., m/z 481.6 g/mol) .
Q. How should researchers design initial biological activity screening assays?
- Methodological Answer : Prioritize in vitro assays for target-specific activity:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial : Disk diffusion or microdilution against S. aureus and E. coli .
- Anti-inflammatory : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Use DMSO as a vehicle control (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., 5-lipoxygenase or topoisomerase II). Dock the sulfonyl group into hydrophobic pockets and the benzyl moiety into π-π stacking sites .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity using CoMFA/CoMSIA .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies .
- Dose-Response Repetition : Re-test the compound at logarithmic concentrations (1 nM–100 µM) to validate efficacy thresholds .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. What strategies improve selectivity for therapeutic targets while minimizing off-target effects?
- Methodological Answer :
- Structural Analog Synthesis : Modify the chlorobenzenesulfonyl group to methoxy or nitro derivatives; test SAR trends .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance tissue specificity .
- Selectivity Screening : Use panels of recombinant enzymes (e.g., CYP450 isoforms) to assess metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
